2-(4-Methoxyphenoxy)benzoic acid
Overview
Description
2-(4-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Luminescent Lanthanide Complexes
Research by Liu et al. (2009) explored the synthesis and characterization of luminescent lanthanide complexes involving 2-((4-Methoxyphenoxy) carbonyl) benzoic acid. These complexes, particularly those with Eu(III) and Tb(III), exhibit high brightness and good monochromaticity in fluorescence, indicating that these compounds are efficient in absorbing and transferring energy to metal ions, making them potentially useful in luminescent applications (Liu et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Future Directions
While specific future directions for 2-(4-Methoxyphenoxy)benzoic acid are not mentioned in the available resources, it’s worth noting that phenol derivatives, such as this compound, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, future research may focus on exploring these potentials further.
Mechanism of Action
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
It is hypothesized that it could affect the composition and structure of microbial communities, thereby influencing the metabolome through key functional strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenoxy)benzoic acid. For instance, the pH, temperature, and presence of other compounds can affect its solubility and stability . .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNNWPSQMMOCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172688 | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-04-7 | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1916-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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